1-Cyclopropyl-3-fluoro-2-nitrobenzene
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Overview
Description
1-Cyclopropyl-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C9H8FNO2 and a molecular weight of 181.16 g/mol It is characterized by the presence of a cyclopropyl group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-Cyclopropyl-3-fluoro-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-Cyclopropyl-3-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Major products formed from these reactions include 1-Cyclopropyl-3-fluoro-2-aminobenzene and various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Cyclopropyl-3-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-fluoro-2-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group and fluorine atom influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. The formation of intermediates such as arenium ions plays a crucial role in these reactions .
Comparison with Similar Compounds
1-Cyclopropyl-3-fluoro-2-nitrobenzene can be compared with other similar compounds such as:
1-Cyclopropyl-2-fluoro-3-nitrobenzene: Differing in the position of the fluorine and nitro groups, this compound exhibits distinct reactivity and applications.
1-Cyclopropyl-4-fluoro-2-nitrobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and suitability for various applications.
Properties
IUPAC Name |
1-cyclopropyl-3-fluoro-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-8-3-1-2-7(6-4-5-6)9(8)11(12)13/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRHVSUMGHSRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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